5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid, also known as CPCA, is a small molecule that has been extensively studied for its potential as a therapeutic agent. It belongs to the class of sulfonamides, which are known for their broad-spectrum antimicrobial activity. CPCA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research in various fields of medicine.
Wirkmechanismus
The mechanism of action of 5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, inflammation, and other physiological processes. Some studies have suggested that 5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid may inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH balance in the body. Other studies have suggested that 5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid may inhibit the activity of various kinases and transcription factors that are involved in cell growth and inflammation.
Biochemical and Physiological Effects:
5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell growth, the reduction of inflammation, and the improvement of endothelial function. In cancer research, 5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid has been shown to induce apoptosis (cell death) in cancer cells, while sparing healthy cells. Inflammation is another area where 5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid has shown promise, with studies indicating that it can reduce the production of pro-inflammatory cytokines and chemokines. In cardiovascular research, 5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid has been shown to improve endothelial function and reduce blood pressure, which may be due to its ability to inhibit the activity of carbonic anhydrase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid in lab experiments is its high degree of purity, which makes it a reliable and consistent reagent. Additionally, 5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid has been extensively studied in various fields of medicine, which means that there is a wealth of knowledge available on its properties and potential applications. However, one of the limitations of using 5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid in lab experiments is its relatively high cost, which may make it less accessible to researchers with limited funding.
Zukünftige Richtungen
There are many potential future directions for research on 5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid. Some of the most promising areas of research include the development of new cancer therapies, the identification of new targets for inflammation and cardiovascular disease, and the optimization of the synthesis and delivery of 5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid for clinical use. Additionally, there is a need for further research on the mechanism of action of 5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid, as well as its potential side effects and interactions with other drugs. Overall, the potential of 5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid as a therapeutic agent makes it a promising area of research for the future.
Synthesemethoden
The synthesis of 5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid involves a series of chemical reactions that are carried out under controlled conditions. One of the most commonly used methods for synthesizing 5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid is the reaction between 2-ethoxybenzoic acid and 3-(cyclopropylcarbamoyl)phenylsulfonyl chloride in the presence of a base such as triethylamine. This reaction yields 5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid as a white crystalline solid with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid has been extensively studied for its potential as a therapeutic agent in various fields of medicine. Some of the most promising areas of research include cancer treatment, inflammation, and cardiovascular disease. In cancer research, 5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. Inflammation is another area of research where 5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid has shown promise, with studies indicating that it can reduce inflammation in animal models of arthritis and other inflammatory conditions. In cardiovascular research, 5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid has been shown to reduce blood pressure and improve endothelial function, making it a potential candidate for the treatment of hypertension and other cardiovascular diseases.
Eigenschaften
IUPAC Name |
5-[[3-(cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S/c1-2-27-17-9-8-15(11-16(17)19(23)24)28(25,26)21-14-5-3-4-12(10-14)18(22)20-13-6-7-13/h3-5,8-11,13,21H,2,6-7H2,1H3,(H,20,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSYPWLGJUWUGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3CC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.